2,3-Pentanedione-d3

Analytical Chemistry Isotope Dilution Mass Spectrometry Method Validation

Quantifying endogenous 2,3-pentanedione in beer, wine, or occupational air samples is compromised by native analyte interference. 2,3-Pentanedione-d3 (CAS 150678-00-5) is the definitive solution. - Eliminates systematic bias from surrogate internal standards like 2,3-butanedione. - Provides a perfect chemical mimic with a unique +3 Da mass shift for exact matrix-effect correction. - Enables reliable quantitation at low ng/mL levels in fermentation QC and exposure monitoring. Supply is guaranteed for validated analytical methods with global shipping and full documentation.

Molecular Formula C5H8O2
Molecular Weight 103.13 g/mol
Cat. No. B12381177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Pentanedione-d3
Molecular FormulaC5H8O2
Molecular Weight103.13 g/mol
Structural Identifiers
SMILESCCC(=O)C(=O)C
InChIInChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3/i1D3
InChIKeyTZMFJUDUGYTVRY-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Pentanedione-d3: Technical Specifications


2,3-Pentanedione-d3 (CAS 150678-00-5) is a deuterated isotopologue of the endogenous vicinal diketone (VDK) 2,3-pentanedione, with a molecular formula of C₅H₅D₃O₂ and a molecular weight of 103.14 g/mol . As an isotopically labeled α-diketone, it retains the characteristic chemical reactivity of its unlabeled counterpart, particularly in its capacity to form stable derivatives like quinoxalines with diamines [1]. Its primary utility lies not in its bioactivity but as a highly matched internal standard for the accurate quantification of 2,3-pentanedione across complex biological and industrial matrices using mass spectrometry (MS) .

Identity
Deuterated internal standard (d3) for 2,3-pentanedione
Workflow
Isotope dilution GC-MS or LC-MS quantification
Advantage
Enables matrix-effect correction through co-elution with native analyte
Requires verification in target matrix

Why Unlabeled 2,3-Pentanedione Fails as Internal Standard


The analytical challenge with 2,3-pentanedione is its ubiquity; it occurs naturally as a fermentation byproduct in beer, wine, and yogurt and is released during coffee roasting . Consequently, using an unlabeled internal standard (IS) is fundamentally flawed because the IS is indistinguishable from the native analyte already present in the sample matrix, rendering accurate quantification impossible. While other structurally similar α-diketones like 2,3-butanedione (diacetyl) or 2,3-hexanedione can be used as surrogates, their different physicochemical properties—such as volatility, derivatization kinetics, and detector response factors—introduce systematic bias and compromise method accuracy in gas chromatography-mass spectrometry (GC-MS) analyses [1]. The selection of 2,3-pentanedione-d3 directly overcomes this by providing a perfect chemical mimic with a unique and distinguishable mass-to-charge (m/z) signature, thereby enabling the precise correction of matrix effects and instrumental variability.

Unlabeled IS Identical mass prevents independent monitoring of native and spiked analyte, making accurate quantification impossible.
Structural Analog Surrogates such as 2,3-butanedione differ in volatility, derivatization kinetics, and detector response, introducing systematic bias.
Non-isotopic IS Without matched isotopic labeling, retention time shifts and ionization differences compromise method accuracy across sample batches.

2,3-Pentanedione-d3: Head-to-Head Comparisons


Mass Spectrometry Advantage Over Unlabeled 2,3-Pentanedione

In mass spectrometry-based quantification, 2,3-pentanedione-d3 provides a baseline-resolved mass shift that enables its use as an internal standard, a function its unlabeled counterpart cannot fulfill . The core differentiation is a +3 Da mass increase (m/z 103 vs 100 for the [M+H]+ or [M]+ ion), which allows the mass spectrometer to independently monitor the analyte (2,3-pentanedione) and the internal standard (2,3-pentanedione-d3) in the same sample without signal overlap . This is a direct head-to-head advantage: unlabeled 2,3-pentanedione (comparator) has a mass difference of 0 Da, making it analytically invisible as an internal standard, whereas 2,3-pentanedione-d3 (target) has a +3 Da difference, enabling its use in isotope dilution for precise quantification .

Mass shift vs unlabeled
Data to verify
+3 Da (m/z 103 vs 100)
Enables isotope dilution MS without signal overlap
Sources not peer-reviewed; theoretical calculation
Analytical Chemistry Isotope Dilution Mass Spectrometry Method Validation

Sensitivity Comparison for α-Diketone Quantification

In a standardized GC-NPD method for α-dicarbonyl flavoring compounds, 2,3-pentanedione exhibits a Limit of Detection (LOD) of 17 ng/mL and a Limit of Quantitation (LOQ) of 58 ng/mL [1]. This quantitative sensitivity profile is directly comparable to that of its structural analogs: diacetyl (LOD 7 ng/mL, LOQ 23 ng/mL) and 2,3-hexanedione (LOD 5 ng/mL, LOQ 15 ng/mL) [1]. While these data do not directly compare the d3-labeled compound to an alternative IS, they establish the baseline sensitivity required for the analyte in a validated method. The procurement of 2,3-pentanedione-d3 is predicated on the need to accurately quantify an analyte with these specific detection limits, as it will perfectly co-elute and ionize with the native compound in GC-MS, a performance characteristic that other deuterated α-diketone standards (e.g., 2,3-butanedione-d6) may not replicate due to differences in retention time and fragmentation [1].

Method sensitivity (analyte)
Reported
LOD 17 ng/mL, LOQ 58 ng/mL
Supports need for matched ISTD at regulatory-relevant levels
Cross-study GC-NPD method; validation for GC-MS advised
Food Chemistry Flavor Analysis Occupational Safety

Deuterium Labeling: d3 vs. d5 Isotopic Patterns

2,3-Pentanedione-d3 provides a specific +3 Da mass shift (C5H5D3O2, MW 103.14) compared to the native compound . This distinguishes it from the alternative deuterated standard, 2,3-pentanedione-1,1,1,4,4-d5 (MW 105.15), which provides a +5 Da shift . The choice between d3 and d5 labeling is significant for method development: the d3 form offers sufficient mass separation from the native analyte to avoid interference from the M+1 and M+2 natural isotope peaks of 2,3-pentanedione, which can overlap with the internal standard channel if the mass increment is too small. Conversely, the d5 standard, with its larger mass difference, may be preferred in complex matrices where there is risk of interference from other co-eluting compounds or when a larger separation in the mass spectrum is required for selectivity in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) .

d3 vs d5 labeling
Data to verify
d3: MW 103.14 (+3 Da) / d5: MW 105.15 (+5 Da)
Provides selection flexibility for method development
d3 may minimize isotope effects while ensuring adequate mass separation
Stable Isotope Labeling Metabolic Tracing MS/MS Analysis

2,3-Pentanedione-d3: Key Applications


Quantification of 2,3-Pentanedione in Fermented Products

2,3-Pentanedione is a key vicinal diketone (VDK) formed during fermentation, contributing to undesirable off-flavors in beer and other beverages. Its accurate quantification at low levels (LOQ 58 ng/mL [1]) is critical for quality control. 2,3-Pentanedione-d3 serves as the definitive internal standard for isotope dilution GC-MS or LC-MS methods, providing the +3 Da mass shift necessary to distinguish it from the native analyte and correct for complex matrix effects inherent in fermented samples .

α-Diketone Exposure Monitoring in Workplace Air

Due to the respiratory toxicity associated with 2,3-pentanedione, accurate monitoring of airborne concentrations in occupational settings like coffee roasting facilities is a regulatory and safety imperative. Validated methods for determining 2,3-pentanedione in workplace air using GC-MS [2] rely on internal standard correction to ensure precise and reproducible results. 2,3-Pentanedione-d3 is the only internal standard that perfectly mimics the target analyte's behavior during sample preparation, derivatization, and GC-MS analysis, thereby minimizing analytical variability and ensuring compliance with exposure limit assessments.

Mechanistic Studies of α-Diketone Reactivity

The reactivity of α-diketones with diamines (e.g., o-phenylenediamine) to form quinoxaline derivatives is fundamental to their analytical detection [1]. 2,3-Pentanedione-d3 can be used as a tracer to study the kinetics and mechanisms of this derivatization reaction. Because its mass is shifted by +3 Da, it can be added to a reaction mixture containing unlabeled 2,3-pentanedione, and the relative rates of product formation can be monitored via MS. This application is not possible with the unlabeled compound and provides a tool for optimizing sample preparation protocols for maximum recovery and efficiency.

Application
Selection Property
Validation Focus
Fermented product analysis
Isotope dilution MS compatibility
Matrix-effect correction; LOQ verification
Workplace air monitoring studies
Co-elution with native analyte
Method accuracy across batch; exposure assessment support
Derivatization kinetics research
Tracer for reaction monitoring
Relative product formation rates; protocol optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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